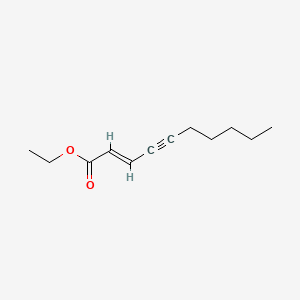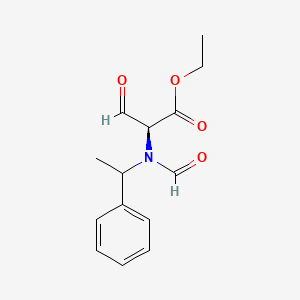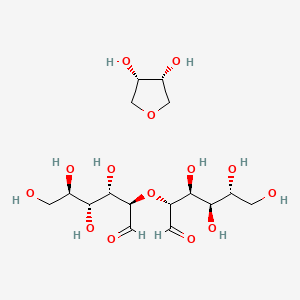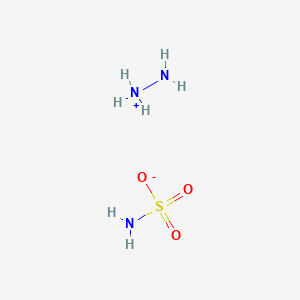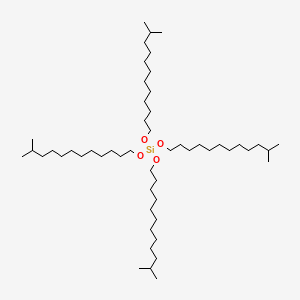
Tetra(isotridecyl) orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(isotridecyl) orthosilicate: is an organosilicon compound with the chemical formula C52H108O4Si . It is a type of orthosilicate ester, where four isotridecyl groups are bonded to a central silicon atom through oxygen atoms. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetra(isotridecyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with isotridecyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{Si(OC}{13}\text{H}_{27}\text{)}_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where silicon tetrachloride and isotridecyl alcohol are continuously fed into the reaction vessel. The reaction is typically catalyzed by a base such as pyridine or triethylamine. The resulting product is then separated and purified using techniques such as distillation or solvent extraction.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Hydrolysis: Tetra(isotridecyl) orthosilicate undergoes hydrolysis in the presence of water, leading to the formation of orthosilicic acid and isotridecyl alcohol. [ \text{Si(OC}{13}\text{H}{27}\text{)}_4 + 4 \text{H}2\text{O} \rightarrow \text{Si(OH)}4 + 4 \text{C}{13}\text{H}{27}\text{OH} ]
-
Condensation: The compound can undergo condensation reactions to form siloxane bonds, which are useful in the formation of silicone polymers. [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Major Products:
Hydrolysis: Orthosilicic acid and isotridecyl alcohol.
Condensation: Silica (SiO2) and water.
Applications De Recherche Scientifique
Chemistry: Tetra(isotridecyl) orthosilicate is used as a precursor in the synthesis of silica-based materials. It is also employed in the preparation of various organosilicon compounds and polymers.
Biology: In biological research, this compound is used to create biocompatible coatings and materials. It is also explored for its potential in drug delivery systems due to its ability to form stable, inert matrices.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices. It is also investigated for its potential in controlled drug release applications.
Industry: this compound is used in the production of high-performance coatings, adhesives, and sealants. It is also employed in the manufacture of advanced ceramics and composite materials.
Mécanisme D'action
The primary mechanism of action of tetra(isotridecyl) orthosilicate involves the hydrolysis and condensation reactions that lead to the formation of silica networks. These reactions are catalyzed by acidic or basic conditions, and the resulting silica structures provide the compound with its unique properties. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of silica matrices.
Comparaison Avec Des Composés Similaires
Tetraethyl orthosilicate (TEOS): Similar in structure but with ethyl groups instead of isotridecyl groups.
Tetramethyl orthosilicate (TMOS): Contains methyl groups instead of isotridecyl groups.
Tetrabutyl orthosilicate (TBOS): Contains butyl groups instead of isotridecyl groups.
Uniqueness: Tetra(isotridecyl) orthosilicate is unique due to the presence of long isotridecyl chains, which impart different physical and chemical properties compared to shorter alkyl chain orthosilicates. These long chains provide enhanced hydrophobicity and flexibility, making it suitable for specialized applications in coatings and materials science.
Propriétés
Numéro CAS |
93776-40-0 |
|---|---|
Formule moléculaire |
C52H108O4Si |
Poids moléculaire |
825.5 g/mol |
Nom IUPAC |
tetrakis(11-methyldodecyl) silicate |
InChI |
InChI=1S/C52H108O4Si/c1-49(2)41-33-25-17-9-13-21-29-37-45-53-57(54-46-38-30-22-14-10-18-26-34-42-50(3)4,55-47-39-31-23-15-11-19-27-35-43-51(5)6)56-48-40-32-24-16-12-20-28-36-44-52(7)8/h49-52H,9-48H2,1-8H3 |
Clé InChI |
TZSCJUXOSBZDMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCO[Si](OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


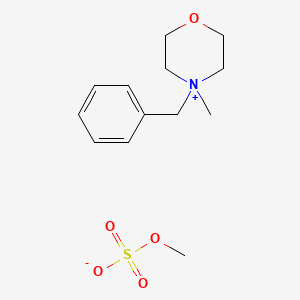

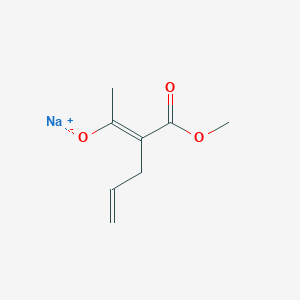
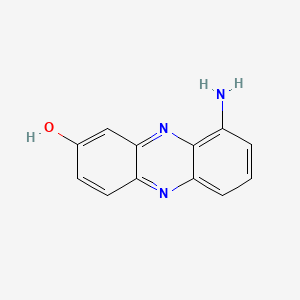
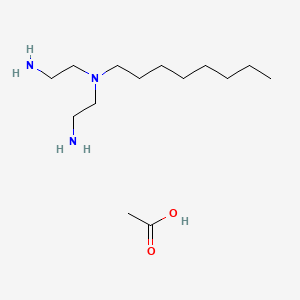
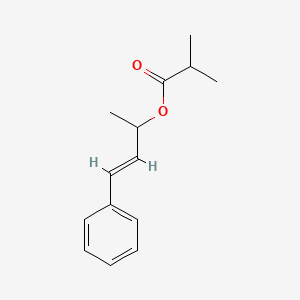


![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)

